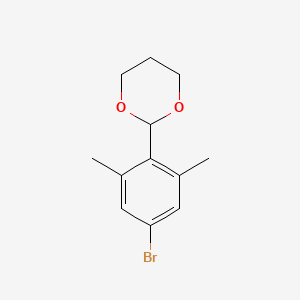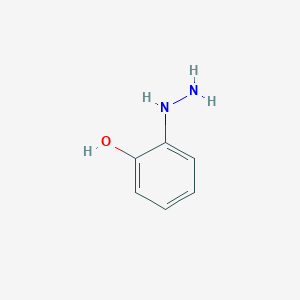
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has a pyrazole ring substituted with a chlorine atom, a methyl group, and a pyridinyl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Métodos De Preparación
The synthesis of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
Comparación Con Compuestos Similares
Similar compounds to 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde include other substituted pyrazoles such as:
- 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications .
Propiedades
Fórmula molecular |
C10H8ClN3O |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-14-10(11)7(6-15)9(13-14)8-4-2-3-5-12-8/h2-6H,1H3 |
Clave InChI |
JFHLLSVAZZUNKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC=CC=N2)C=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)










![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)


